Almotriptan Dimer Impurity
Description
Significance of Impurity Profiling in Pharmaceutical Development and Quality Control
Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a drug substance and drug product. biomedres.usglobalpharmatek.com Its importance is multifaceted, ensuring the safety, efficacy, and quality of pharmaceuticals. globalpharmatek.comlongdom.org Even in trace amounts, some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks to patients. longdom.org The presence of impurities can also affect the stability of the drug, potentially leading to a decrease in potency and a shorter shelf life. longdom.orglongdom.org
From a drug development perspective, impurity profiling provides crucial information about the manufacturing process. globalpharmatek.com It helps in optimizing reaction conditions to minimize the formation of impurities and in establishing effective purification strategies. evitachem.com For quality control, robust analytical methods are essential to monitor and quantify impurities in each batch of the API and the final drug product, ensuring they remain within acceptable, safe limits. pharmainfo.in This rigorous analysis is a mandatory requirement for gaining and maintaining regulatory approval for any new drug. globalpharmatek.compharmaffiliates.com
Regulatory Framework for Pharmaceutical Impurities
To ensure the global harmonization of safety and quality standards for pharmaceuticals, several regulatory bodies have established comprehensive guidelines for the control of impurities.
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities around the world, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comresearchgate.net
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgich.orgeuropa.eu It establishes thresholds for when an impurity must be reported, identified (its structure determined), and qualified (its biological safety assessed). ich.orgpremier-research.com
ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that arise during the manufacturing of the final drug product, known as degradation products. pmda.go.jpeuropa.euich.org These can result from the degradation of the drug substance or from reactions with excipients. pmda.go.jp
ICH Q1A(R2) and Q1B: These stability testing guidelines are crucial for identifying degradation products that may form over time under various environmental conditions, such as temperature, humidity, and light. ich.org
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer. europa.euich.orgeuropa.eu It provides a framework for their assessment and control to limit potential carcinogenic risk, often requiring much lower limits than non-mutagenic impurities. europa.eutoxhub-consulting.comfda.gov
| ICH Guideline | Focus | Key Provisions |
| Q3A(R2) | Impurities in New Drug Substances | Establishes reporting, identification, and qualification thresholds for impurities. ich.orgpremier-research.com |
| Q3B(R2) | Impurities in New Drug Products | Addresses degradation products in the final drug product. pmda.go.jpeuropa.eu |
| Q1A(R2)/Q1B | Stability Testing | Defines conditions for stability studies to identify degradation products. ich.org |
| M7(R1) | Mutagenic Impurities | Provides a framework for assessing and controlling DNA reactive impurities to limit carcinogenic risk. europa.euich.org |
The United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) are official compendia of standards for medicines. nedstar.comfda.gov These pharmacopoeias provide specifications for the quality, purity, and strength of drug substances and drug products. nedstar.com They often include specific tests and acceptance criteria for known impurities. ajprd.comscience-rabbit.com Compliance with the relevant pharmacopoeial monograph is a legal requirement for marketing a drug in that region. fda.gov These standards are continuously updated to reflect the latest scientific understanding and analytical technologies. ajprd.com
International Conference on Harmonization (ICH) Guidelines and their Application to Impurities (Q3A, Q3B, Q1A, Q1B, M7)
Overview of Almotriptan (B1666892) as an Active Pharmaceutical Ingredient
Almotriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist belonging to the triptan class of drugs. pharmaoffer.comdrugbank.com It is used for the acute treatment of migraine headaches. pharmaoffer.comdrugs.com The therapeutic action of Almotriptan is attributed to its ability to constrict cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. drugs.compharmacompass.com Almotriptan is chemically designated as 1-[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine and is typically administered orally as almotriptan malate (B86768). drugs.com The drug is metabolized in the liver, primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes (CYP3A4 and CYP2D6). wikipedia.org
Identification of Almotriptan Dimer as a Known Critical Impurity
During the synthesis and storage of Almotriptan, several related substances can be formed as impurities. One of the most critical of these is the Almotriptan Dimer Impurity. vulcanchem.comsciex.com This impurity is a significant concern because its formation represents a loss of the active ingredient and its presence must be controlled within strict limits to ensure the safety and quality of the final drug product. evitachem.com The United States Pharmacopeia (USP) and other regulatory bodies recognize the Almotriptan Dimer as a specified impurity that requires monitoring. vulcanchem.comsciex.com Its control is a key aspect of the quality control strategy for Almotriptan. The formation of this dimer and other related impurities is monitored using various analytical techniques, with capillary zone electrophoresis (CZE) being a method specifically mentioned in the USP for the estimation of Almotriptan-related impurities. vulcanchem.comsciex.comresearchgate.net Other methods like high-performance liquid chromatography (HPLC) are also employed. evitachem.comvulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAYCJVAGIHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746976 | |
| Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330166-13-6 | |
| Record name | Almotriptan dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALMOTRIPTAN DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Almotriptan Dimer Impurity Formation
Elucidation of Formation Pathways and Degradation Mechanisms
The Almotriptan (B1666892) Dimer Impurity, identified chemically as 2-(1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine, can be generated through pathways related to both the manufacturing process and subsequent degradation of the drug substance. evitachem.comnih.gov Understanding these pathways is essential for developing control strategies to minimize its presence in the final drug product.
The synthesis of Almotriptan, like many other triptans, often employs the Fischer indole (B1671886) synthesis. google.comiraj.inethernet.edu.et This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to construct the core indole ring structure. google.comethernet.edu.et Specifically, one common route for Almotriptan involves the condensation of 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine with 4-chlorobutyraldehyde or its protected acetal (B89532) form. google.comportico.org
The strongly acidic environment and elevated temperatures required for the Fischer indole synthesis are known to be harsh conditions that can promote the degradation of both reactants and the final product, leading to impurity formation. google.comiraj.in For triptans containing a sulfonamide group, such as Almotriptan and Sumatriptan, these conditions can lead to significant degradation. google.com The formation of the Almotriptan Dimer Impurity is a potential consequence of these process-related stresses. The acidic medium can catalyze a reaction where an intermediate or the Almotriptan molecule itself acts as an electrophile, which then attacks another Almotriptan molecule, leading to a dimeric structure. The development of optimized synthesis processes focuses on carefully controlling parameters like pH, temperature, and reaction time to maximize the yield of Almotriptan while minimizing the formation of such degradation products, including the dimer. google.com
Beyond the synthesis process, the this compound can also be formed through the degradation of the Almotriptan API under various stress conditions. evitachem.comiajps.com Forced degradation studies are instrumental in identifying these pathways.
The role of thermal stress in the formation of the Almotriptan dimer is subject to specific conditions. While some comprehensive forced degradation studies have reported Almotriptan to be relatively stable under thermal stress conditions, other analyses have shown susceptibility to degradation under both dry and wet heat. science.govresearchgate.net Dimerization reactions can be induced by heat, which may provide the necessary energy to overcome the activation barrier for the reaction, potentially leading to the formation of the dimer impurity, although this pathway may be less prominent compared to others for Almotriptan. nih.gov
Forced degradation studies have demonstrated that Almotriptan is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. researchgate.net
Hydrolytic Conditions: Almotriptan shows significant degradation in acidic, basic, and neutral aqueous solutions. researchgate.net Acid-catalyzed hydrolysis is particularly relevant, as it can create reactive intermediates that facilitate dimerization, mirroring the conditions seen in process-related formation.
Oxidative Conditions: The use of oxidizing agents is known to promote the formation of dimeric structures by enabling cross-linking between molecules. evitachem.com Studies confirm that Almotriptan degrades under oxidative stress, which can contribute to the formation of the dimer impurity alongside other oxidation products like sulfoxides and sulfones. researchgate.net
Photolytic Conditions: Exposure to light is another stress factor that can induce the degradation of Almotriptan. researchgate.net Photolytic degradation can generate radical species or excited states that may react to form the dimer.
| Stress Condition | Effect on Almotriptan | Potential for Dimer Formation | Reference |
|---|---|---|---|
| Acid Hydrolysis | Significant Degradation | High | researchgate.net |
| Base Hydrolysis | Significant Degradation | Moderate | researchgate.net |
| Neutral Hydrolysis | Significant Degradation | Moderate | researchgate.net |
| Oxidative | Significant Degradation | High | evitachem.comresearchgate.net |
| Photolytic | Significant Degradation | Moderate | researchgate.net |
| Thermal | Reported as stable in some studies, but susceptible to heat in others | Low to Moderate | science.govresearchgate.net |
Degradation-Related Formation Pathways
Thermal Degradation-Induced Dimerization
Structural Isomerism and Stereochemical Considerations in Dimer Formation
The commonly identified Almotriptan Dimer is the "N-Dimer". nih.govaxios-research.com Its structure reveals that the linkage occurs between the indole nitrogen (N-1 position) of one Almotriptan molecule and the methylene (B1212753) carbon of the 5-pyrrolidinylsulfonylmethyl group of a second Almotriptan molecule. nih.gov
Almotriptan itself is an achiral molecule. The formation of the principal N-dimer does not introduce any new chiral centers. Therefore, the primary consideration is structural isomerism rather than stereoisomerism (enantiomers or diastereomers). google.com While the N-dimer is the most cited structure, the potential for other structural isomers cannot be entirely ruled out under different reaction or degradation conditions. For instance, dimerization could theoretically occur at other positions on the indole ring, although these forms have not been prominently reported in the literature. The presence of "isomeric" impurities has been noted in studies of related compounds, highlighting the importance of comprehensive characterization. researchgate.net
Analogous Dimerization Mechanisms in Related Triptan Compounds (e.g., Sumatriptan, Rizatriptan, Zolmitriptan)
The formation of dimeric impurities is not unique to Almotriptan and has been observed in other triptans, suggesting analogous formation mechanisms rooted in their shared chemical structures and synthetic pathways. nih.gov
Sumatriptan: Like Almotriptan, Sumatriptan has a sulfonamide group and is often synthesized via methods that can produce impurities. iraj.in A "Sumatriptan Dimer (Impurity H)" has been synthesized and characterized, indicating that dimerization is a known impurity pathway for this compound. The harsh, acidic conditions of the Fischer indole synthesis are a key factor in the decomposition and side-reactions for Sumatriptan as well. iraj.in
Rizatriptan: The formation of a dimeric impurity in Rizatriptan synthesis is well-documented. google.com The degradation is particularly noted in the presence of acidic species, resulting in a closely related dimer. google.com This impurity, sometimes referred to as rizatriptan-2,5-dimer, necessitates purification steps to achieve the desired API purity, making the control of its formation economically important. google.comresearchgate.net
Zolmitriptan: Zolmitriptan also utilizes a Fischer indole-type synthesis, reacting a hydrazine (B178648) intermediate with an aldehyde. nih.govdrugbank.com While specific dimer impurities are less frequently highlighted in the provided search results compared to Rizatriptan or Sumatriptan, the similarity in synthetic strategy implies a susceptibility to analogous acid-catalyzed side reactions that could lead to dimerization. wikipedia.orgnih.gov
The recurring theme across these triptans is the instability of the indole nucleus and associated side chains under the acidic conditions often employed during synthesis, which catalyzes the formation of these dimeric impurities.
| Triptan | Dimer Impurity Reported | Primary Formation Context | Reference |
|---|---|---|---|
| Almotriptan | Yes (Almotriptan N-Dimer) | Process-related (acidic synthesis) and degradation (hydrolytic, oxidative) | sciex.comnih.govaxios-research.com |
| Sumatriptan | Yes (Impurity H) | Process-related (acidic synthesis) | iraj.in |
| Rizatriptan | Yes (Dimer Impurity) | Process-related (acidic synthesis) | google.comresearchgate.net |
| Zolmitriptan | (Implied by analogous synthesis) | Process-related (acidic synthesis) | nih.govdrugbank.com |
Formation of N-Nitroso Derivatives of Almotriptan Dimer
The formation of N-nitroso derivatives of the almotriptan dimer is a critical area of study in pharmaceutical quality control, as nitrosamine (B1359907) impurities are often potent carcinogens. The generation of these impurities involves a two-step process: the initial dimerization of the almotriptan molecule, followed by the nitrosation of the resulting dimer.
Detailed Research Findings
Research into the degradation of almotriptan has identified that the drug can undergo dimerization under specific stress conditions. A study on the forced degradation of almotriptan maleate (B1232345) revealed that a dimer, designated as DP-1, forms under both acidic and basic hydrolytic conditions. oup.com This dimerization is a key prerequisite for the subsequent formation of the N-nitroso dimer impurity.
While specific mechanistic studies on the nitrosation of the almotriptan dimer are not extensively detailed in publicly available literature, the general principles of N-nitrosation are well-established. Nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent. chemicea.com In the context of pharmaceutical manufacturing and storage, a common nitrosating agent is nitrous acid (HNO₂), which can be formed from residual nitrites under acidic conditions.
The almotriptan dimer possesses multiple sites susceptible to nitrosation, including the tertiary amine of the dimethylaminoethyl side chain and the nitrogen atoms within the indole rings. The chemical structures of identified N-nitroso almotriptan dimer impurities suggest that nitrosation can occur at these locations. For instance, "N-Nitroso Almotriptan dimer 2" is chemically identified as 2-(2-((3-(2-(dimethylamino)ethyl)-1-nitroso-1H-indol-5-yl)methyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethanamine. clearsynth.com This structure indicates nitrosation at one of the indole nitrogen atoms. Another identified impurity, "N-Dinitroso Almotriptan EP Impurity B," has a more complex structure, suggesting nitrosation at multiple sites. chemicea.com
The proposed pathway for the formation of these N-nitroso derivatives begins with the acid- or base-catalyzed dimerization of almotriptan. Once the dimer is formed, the presence of a nitrosating agent can lead to an electrophilic attack on the nitrogen atoms of the dimer. The tertiary amine groups and the indole nitrogens are nucleophilic and can react with the nitrosating species to yield the corresponding N-nitroso derivatives.
Advanced Analytical Methodologies for Almotriptan Dimer Impurity Profiling
Development and Validation of Robust Analytical Methods for Detection and Quantification
The development and validation of analytical methods for impurity profiling are guided by international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure data reliability and reproducibility. ijrpc.comsemanticscholar.org These methods must be specific, sensitive, accurate, and precise for their intended purpose. semanticscholar.orgresearchgate.net
Chromatographic Techniques
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolving power.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Almotriptan (B1666892) and its impurities. ijrpc.comevitachem.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. ijrpc.comresearchgate.net
Method development for separating the Almotriptan Dimer Impurity involves a systematic optimization of various chromatographic parameters to achieve adequate resolution from the main API peak and other potential impurities. Key parameters that are optimized include:
Stationary Phase: C18 columns are frequently utilized for the separation of Almotriptan and its related substances. ijrpc.comresearchgate.netnih.gov The choice of a specific C18 column can influence selectivity and peak shape.
Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical factor. ijrpc.comresearchgate.net The pH of the aqueous phase is adjusted to control the ionization state of the analytes and improve separation. researchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 7.6) and acetonitrile has been successfully used. researchgate.net Another method employed a mixture of methanol, water, and acetic acid. nih.gov
Detection: UV detection is commonly used, with the wavelength selected based on the absorption maxima of Almotriptan and its impurities, often around 227 nm or 229 nm. ijrpc.comresearchgate.netnih.gov
Flow Rate and Temperature: These parameters are optimized to ensure efficient separation within a reasonable analysis time. ijrpc.comnih.gov
A validated isocratic RP-HPLC method was developed for the determination of Almotriptan and its process-related impurities, demonstrating linearity, precision, and accuracy. researchgate.net
Table 1: Example of HPLC Method Parameters for Almotriptan Impurity Profiling
| Parameter | Condition | Reference |
| Column | Phenomenex, Gemini, C-18 | researchgate.net |
| Mobile Phase | Sodium phosphate buffer (pH 7.6): Acetonitrile (80:20, v/v) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Detection | UV at 227 nm | researchgate.net |
This table is for illustrative purposes and specific conditions may vary.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These characteristics make UPLC an ideal technique for the demanding task of impurity profiling, where the detection of trace-level impurities is crucial.
The application of UPLC for this compound analysis can lead to:
Faster Analysis Times: UPLC methods can significantly reduce run times compared to HPLC, increasing sample throughput.
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, including potential isomers of the dimer.
Enhanced Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher sensitivity, which is critical for quantifying impurities at low levels.
While specific UPLC methods for this compound are not extensively detailed in the provided search results, the principles of UPLC suggest its high suitability for this application. The development would follow a similar path to HPLC method development but with instrumentation capable of handling the higher pressures associated with sub-2 µm particle columns. science.gov
Capillary Electrophoresis (CE) and its most common mode, Capillary Zone Electrophoresis (CZE), have emerged as powerful techniques for the analysis of pharmaceutical impurities, offering high efficiency and resolution. sciex.comresearchgate.netnih.gov The United States Pharmacopoeia (USP) includes a CZE method for the estimation of Almotriptan-related impurities, highlighting its regulatory acceptance. sciex.comvulcanchem.com
CZE separates ions based on their electrophoretic mobility in an electric field. Key aspects of CZE for Almotriptan impurity analysis include:
High Resolving Power: CE can often provide greater resolution than liquid chromatography, making it highly effective for separating complex mixtures of impurities. sciex.com
Methodology: A typical CZE method involves a fused-silica capillary, a background electrolyte (BGE), and the application of a high voltage. sciex.comresearchgate.net For Almotriptan impurities, a BGE containing phosphoric acid adjusted to a specific pH with triethanolamine (B1662121) has been used. sciex.com
Validation: CZE methods for Almotriptan impurities have been shown to be robust, repeatable, and reproducible, meeting the suitability standards established by the USP. sciex.com
Table 2: CZE Method Parameters for Almotriptan Impurity Analysis (based on USP method)
| Parameter | Condition | Reference |
| System | SCIEX PA 800 Plus Pharmaceutical Analysis System | sciex.com |
| Capillary Temperature | 25.0° C | sciex.com |
| Detection | UV at 214 nm | sciex.com |
| Background Electrolyte | Phosphoric acid solution adjusted to pH 3.0 with triethanolamine | sciex.com |
This table is for illustrative purposes and specific conditions may vary.
Microemulsion electrokinetic chromatography (MEEKC), a mode of CE, has also been explored for the analysis of Almotriptan and its impurities, demonstrating good selectivity in a short analysis time. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed
Mass Spectrometry (MS) and Hyphenated Techniques for Identification
While chromatographic techniques are excellent for separation and quantification, Mass Spectrometry (MS) is indispensable for the structural elucidation and definitive identification of impurities.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown impurities. researchgate.net This hyphenated technique provides both the retention time information from the LC separation and the mass-to-charge ratio (m/z) and fragmentation data from the MS, enabling the confident identification of impurities like the Almotriptan Dimer.
In the context of Almotriptan impurity profiling:
LC-MS for Identification: An LC-MS method can be used to determine the molecular weight of the eluting peaks. The this compound has a molecular weight of 535.76 g/mol . vulcanchem.com
LC-MS/MS for Structural Elucidation: By selecting the precursor ion of the dimer impurity and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern provides valuable structural information, helping to confirm the identity of the dimer and differentiate it from other isomers or impurities with the same molecular weight. A method for quantifying Almotriptan in human plasma using LC-MS/MS detected the protonated molecule at m/z 336.1 and a key fragment at m/z 201.1. nih.govresearchgate.net A similar approach would be applied to characterize the dimer impurity.
The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, coupled with LC can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the impurity. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of pharmaceutical impurities, offering high resolving power and mass accuracy. umb.edu This is particularly crucial for distinguishing between compounds with very close molecular weights. In the context of the this compound, HRMS provides precise mass-to-charge ratio (m/z) values, which are fundamental for determining the elemental composition of the molecule.
Techniques such as UHPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer are utilized for the characterization of degradation products of Almotriptan. oup.comresearchgate.net This combination allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, followed by accurate mass measurement. The exact mass of the this compound has been determined to be 535.2981 Da. lgcstandards.com This high level of mass accuracy helps in confirming the molecular formula as C₃₀H₄₁N₅O₂S. lgcstandards.comnih.govaxios-research.com
Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS instruments, provide valuable structural information through fragmentation analysis. By inducing fragmentation of the impurity ion and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms and elucidate the structure of the dimer.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₁N₅O₂S | nih.govaxios-research.com |
| Molecular Weight | 535.75 g/mol | evitachem.com |
| Monoisotopic Mass | 535.29809674 Da | nih.gov |
| Exact Mass | 535.2981 Da | lgcstandards.com |
| Primary Ionization Mode | Electrospray Ionization (ESI) - Positive | researchgate.netscribd.com |
Spectroscopic Characterization
While mass spectrometry provides information on molecular weight and elemental composition, spectroscopic techniques are essential for the definitive structural elucidation of impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of organic molecules, including pharmaceutical impurities. alpaipars.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the chemical environment of individual atoms and their connectivity.
For the this compound, ¹H NMR and ¹³C NMR spectra would reveal the number and types of proton and carbon atoms present in the molecule. dphen1.com 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. This comprehensive analysis allows for the complete assignment of all proton and carbon signals and confirms the dimeric structure, including the linkage point between the two almotriptan monomers. researchgate.net The structural elucidation of process-related impurities is often accomplished using a combination of LC/ESI-ITMS and NMR techniques. scribd.com
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. alstesting.co.thbellevuecollege.edu The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. alstesting.co.thiajps.com
In the analysis of the this compound, the IR spectrum would be compared to that of Almotriptan to identify any changes in functional groups that may have occurred during the dimerization process. dphen1.com Key functional groups in Almotriptan include the indole (B1671886) ring, the sulfonamide group, and the tertiary amine. The IR spectrum of the dimer would be expected to show characteristic absorptions for these groups, and any shifts in peak positions or the appearance of new peaks could provide insight into the structure of the dimer. vulcanchem.comlibretexts.org For example, changes in the N-H stretching region of the indole ring could indicate its involvement in the dimerization.
Table 2: Key Functional Groups and Expected IR Absorption Ranges
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine (tertiary) | C-N stretch | 1250-1020 |
| Sulfonamide | S=O stretch | 1370-1335 and 1180-1160 |
| Indole | N-H stretch | ~3400 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aromatic Ring | C-H bend | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structural Confirmation
Impurity Profiling and Forced Degradation Studies
Impurity profiling and forced degradation studies are integral components of pharmaceutical development, aimed at understanding the stability of a drug substance and identifying potential degradation products. jcchems.comveeprho.com
Design of Stress Testing Protocols for Dimer Generation and Comprehensive Characterization
Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions to accelerate its degradation and generate impurities that may form under normal storage conditions over time. dphen1.combiopharminternational.com These studies are crucial for identifying potential degradation products, including the this compound, and for understanding the degradation pathways of the drug. dphen1.comjcchems.com
The design of stress testing protocols for generating the this compound would involve exposing Almotriptan to various stress conditions, such as:
Oxidative conditions: Using oxidizing agents like hydrogen peroxide can promote the formation of dimeric structures. evitachem.comveeprho.com
Thermal stress: Exposing the drug to high temperatures can lead to thermal degradation products. veeprho.com
Photolytic stress: Exposure to UV or fluorescent light can induce photodegradation. jcchems.com
Hydrolytic conditions: Testing across a range of pH values (acidic, basic, and neutral) can reveal hydrolysis-driven degradation pathways. researchgate.netveeprho.com
The conditions of these studies are optimized to achieve a desired level of degradation, typically 10-30%, to ensure that the generated degradants can be reliably detected and characterized. biopharminternational.com
Table 3: Example of a Forced Degradation Study Design
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidative | 3% H₂O₂ | 24 hours |
| Thermal | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | 24 hours |
Development of Stability-Indicating Analytical Procedures
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. science.govchromatographyonline.com The development of a robust SIAM is essential for accurately quantifying the this compound and other related substances in the presence of the API and any excipients. vulcanchem.com
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques used to develop stability-indicating methods. science.govchromatographyonline.com These methods are designed to separate the API from all process impurities and degradation products. chromatographyonline.com For Almotriptan and its impurities, a reversed-phase HPLC or UPLC method would typically be employed. researchgate.netscience.gov
The development of a SIAM for Almotriptan would involve:
Column Selection: Screening various column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation. oup.com
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., buffer pH, organic solvent ratio) to optimize resolution and peak shape. researchgate.net
Gradient Elution: Employing a gradient elution program to effectively separate compounds with different polarities within a reasonable run time. science.gov
Detector Selection: Using a detector, such as a photodiode array (PDA) detector, that provides the necessary sensitivity and selectivity. oup.com
The validated SIAM must be specific, linear, accurate, precise, and robust, as per the guidelines of the International Council for Harmonisation (ICH). science.gov This ensures that the method can reliably be used for routine quality control testing and stability studies of Almotriptan. vulcanchem.com
Application of Quality by Design (QbD) Principles in Analytical Method Optimization
The development and optimization of analytical methods for quantifying impurities such as the Almotriptan dimer are increasingly guided by the Quality by Design (QbD) framework. researchgate.net Analytical QbD (AQbD) is a systematic, science- and risk-based approach that begins with predefined objectives and emphasizes understanding the method's variables to ensure robust and reliable performance throughout its lifecycle. researchgate.netamericanpharmaceuticalreview.com This proactive approach replaces traditional trial-and-error method development with a structured process that enhances method understanding and performance. nih.gov
The implementation of AQbD for the analysis of this compound involves several key steps:
Defining the Analytical Target Profile (ATP): The first step is to establish the goals of the analytical method. molnar-institute.comsepscience.com The ATP defines the required performance characteristics, such as the method's ability to accurately and precisely quantify the Almotriptan dimer at a specified reporting level, typically ensuring the resolution between the dimer, the active pharmaceutical ingredient (API), and other related impurities. semanticscholar.org
Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics that must be controlled to meet the ATP, for instance, resolution, peak symmetry, and retention time. researchgate.net CMPs are the method variables that can significantly impact the CQAs. semanticscholar.org For a typical HPLC method, CMPs could include mobile phase pH, organic solvent ratio, column temperature, and flow rate. sepscience.comrenejix.com
Risk Assessment and Design of Experiments (DoE): A risk assessment is performed to identify the CMPs with the highest potential impact on the CQAs. sepscience.com Following this, Design of Experiments (DoE) is employed to systematically study the effects of these parameters and their interactions. nih.govmolnar-institute.com For instance, a DoE study might investigate how simultaneous changes in column temperature and mobile phase pH affect the critical resolution between the this compound and the Almotriptan peak. renejix.com
Establishing the Method Operable Design Region (MODR): The data from the DoE studies are used to create a mathematical model that defines the MODR. researchgate.net The MODR is a multidimensional space of CMP settings within which the method is proven to consistently meet the defined ATP criteria. molnar-institute.com Operating within this region ensures the method's robustness against minor variations in its parameters.
A study applying QbD principles to a capillary electrophoresis (CE) method for Almotriptan and its impurities highlights the effectiveness of this approach. uliege.be By systematically investigating parameters like buffer concentration, pH, and temperature, the study established an optimized method capable of resolving Almotriptan from its key impurities. researchgate.netuliege.be
Table 1: Example Design of Experiments (DoE) for HPLC Method Optimization for this compound
This interactive table illustrates a hypothetical DoE setup to optimize the separation of this compound. Users can see the different factors (CMPs) being varied and the responses (CQAs) that are measured to determine the optimal analytical conditions.
| Factor (Critical Method Parameter) | Level 1 | Level 2 | Level 3 | Response (Critical Quality Attribute) |
| Mobile Phase pH | 2.8 | 3.1 | 3.4 | Resolution between Almotriptan and Dimer |
| Column Temperature (°C) | 35 | 40 | 45 | Dimer Peak Tailing Factor |
| % Acetonitrile in Mobile Phase | 20% | 22% | 24% | Analysis Run Time |
| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 | System Pressure |
By applying QbD, a comprehensive understanding of the analytical method is achieved, leading to a more robust and reliable procedure for profiling the this compound, which is crucial for ensuring drug product quality. americanpharmaceuticalreview.com
Role of Certified Reference Standards in Analytical Method Performance and Traceability
Certified Reference Standards (CRS) are fundamental to the accurate and reliable analysis of pharmaceutical impurities, including the this compound. clearsynth.com A CRS is a highly purified and well-characterized material that serves as a benchmark for analytical measurements. lgcstandards.com Its use is indispensable for method validation, routine quality control, and ensuring the traceability of analytical results. synthinkchemicals.com
The primary roles of a CRS for this compound in analytical method performance are:
Peak Identification and Specificity: The CRS provides unequivocal identification of the this compound peak in a chromatogram, even in the presence of the main Almotriptan peak and other related substances. sciex.com This is critical for demonstrating the specificity of the analytical method—its ability to assess the analyte of interest without interference. If a specific reference standard for an impurity is unavailable, orthogonal techniques may be used for comparison. europeanpharmaceuticalreview.com
Accuracy and Quantification: For quantitative tests, the CRS is used to determine the concentration of the this compound in a sample. By creating a calibration curve or using a single-point standard, the response of the unknown sample is compared against the known concentration of the CRS, ensuring the accuracy of the reported impurity level. ich.org
Method Validation and Performance Monitoring: During method validation, the CRS is used to assess key performance characteristics such as precision, linearity, range, and limit of quantification (LOQ). ich.orgqbdgroup.com It is also used in system suitability tests to verify that the analytical system is performing adequately before running any samples. sciex.com
Ensuring Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. synthinkchemicals.com Using a CRS from a recognized pharmacopeia (e.g., USP, EP) or a certified supplier ensures that the analytical results are traceable to a primary standard. lgcstandards.comedqm.eu This traceability is essential for the comparability and reliability of data across different laboratories and over time. clearsynth.comsynthinkchemicals.com
Reference standards for Almotriptan and its impurities are available from various pharmacopoeias and commercial suppliers. pharmaffiliates.comedqm.eu These standards are accompanied by a Certificate of Analysis that documents their identity, purity, and assigned value, providing the necessary information for their proper use in a regulated environment. lgcstandards.com
Table 2: Contribution of this compound CRS to Analytical Method Validation
This interactive table outlines how a Certified Reference Standard is used to evaluate different performance characteristics of an analytical method as stipulated by ICH guidelines. ich.org
| Role of CRS | Method Performance Characteristic | Purpose |
| Peak Identification | Specificity / Selectivity | To confirm the identity of the dimer peak and ensure it is resolved from other components. |
| Calibration Standard | Accuracy & Linearity | To accurately quantify the amount of the dimer and establish a proportional response over a defined concentration range. |
| Low-Level Standard | Limit of Quantification (LOQ) | To determine the lowest concentration of the dimer that can be reliably quantified with acceptable precision and accuracy. |
| Replicate Injections | Precision (Repeatability) | To assess the consistency of results from multiple measurements of the same sample under the same operating conditions. |
| System Suitability | Method Performance Verification | To verify the resolution, tailing factor, and reproducibility of the analytical system before and during analysis. |
Structural Elucidation and Isolation of Almotriptan Dimer Impurity
Isolation Techniques for Dimer Impurity from Complex Matrices
The isolation of the Almotriptan (B1666892) Dimer Impurity from the complex mixture of the drug substance and other related compounds presents a significant analytical challenge. iajps.com Effective separation is crucial for obtaining a pure sample of the impurity, which is a prerequisite for its comprehensive characterization. iajps.com
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of impurities in the pharmaceutical industry. iajps.com This method is particularly well-suited for separating compounds with similar structures, such as the Almotriptan Dimer Impurity from Almotriptan itself. iajps.comresearchgate.net
The process involves using a chromatographic column with a specific stationary phase, such as a C18 column, and a mobile phase optimized to achieve the best possible separation. researchgate.net An isocratic reversed-phase liquid chromatographic (RP-LC) method has been developed for the determination of Almotriptan and its process-related impurities. researchgate.net This method utilizes a Phenomenex, Gemini, C-18 column with a mobile phase consisting of a sodium phosphate (B84403) buffer (pH adjusted to 7.6) and acetonitrile (B52724) in an 80:20 (v/v) ratio, at a flow rate of 1.5 mL/min. researchgate.net UV detection is typically performed at 227 nm. researchgate.net By scaling up this analytical method to a preparative scale, it is possible to isolate a sufficient quantity of the dimer impurity for further structural analysis. iajps.com
Another technique that offers excellent resolving power for separating impurities is Capillary Zone Electrophoresis (CZE). sciex.com While often used for analytical purposes, the principles of CZE can be adapted for micro-preparative isolations. sciex.comresearchgate.net A described CZE method for Almotriptan impurities uses a running buffer of phosphoric acid with the pH adjusted to 3.0 with triethanolamine (B1662121) (TEA). sciex.com This method has demonstrated successful separation of Almotriptan from its related compounds B and D, indicating its potential for resolving the dimer impurity as well. sciex.com
Flash chromatography, a rapid form of preparative column chromatography, can also be employed for the initial purification of the dimer impurity from a crude reaction mixture. iajps.com This technique uses pre-packed columns and automated systems to expedite the purification process. iajps.com
The selection of the appropriate isolation technique, or a combination thereof, is critical to obtaining the this compound in a highly purified form, which is essential for its subsequent structural elucidation. dphen1.com
Comprehensive Structural Characterization Using Combined Multi-Spectroscopic Data
Once isolated, the this compound undergoes extensive structural characterization using a combination of multi-spectroscopic techniques. iajps.comdphen1.com This approach provides a complete picture of the molecule's connectivity and spatial arrangement. dphen1.com
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the initial characterization. iajps.com It provides information on the molecular weight of the impurity. evitachem.com The molecular formula for the this compound has been determined to be C₃₀H₄₁N₅O₂S, with a corresponding molecular weight of approximately 535.75 g/mol . evitachem.comaxios-research.comlgcstandards.com
Further detailed structural information is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy. dphen1.com One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. dphen1.com For more complex structures like the Almotriptan Dimer, two-dimensional (2D) NMR experiments are invaluable. dphen1.com These include techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which help to establish the connectivity between different atoms within the molecule. dphen1.com
Infrared (IR) spectroscopy is another technique used to identify the functional groups present in the impurity. iajps.com The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule, such as N-H, C-H, S=O, and C-N bonds.
By combining the data from these different spectroscopic methods, a definitive structure of the this compound can be proposed. iajps.comdphen1.com
Confirmation of Specific Chemical Structures and Isomeric Forms
The final step in the characterization process is the unambiguous confirmation of the proposed chemical structure and the identification of any potential isomeric forms. iajps.comiraj.in
The chemical name for the Almotriptan N-Dimer Impurity is 2-(1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine. nih.gov Another IUPAC name provided is 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine. nih.gov A slight variation in the IUPAC name, 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine, has also been noted. lgcstandards.com
The existence of stereoisomers, which have the same chemical formula but different spatial arrangements of atoms, must also be considered. iajps.com Chiral chromatography techniques can be employed to separate and identify different enantiomers or diastereomers if the dimer impurity possesses chiral centers. dphen1.com
The definitive confirmation of the structure is often achieved by comparing the spectroscopic data of the isolated impurity with that of a synthetically prepared reference standard. axios-research.com The synthesis of the this compound can be achieved through chemical dimerization, where Almotriptan is reacted with coupling agents or under conditions that promote the formation of the dimer. evitachem.com Oxidative conditions can also be used to facilitate this cross-linking between two Almotriptan molecules. evitachem.com Once the reference standard is synthesized and purified, its spectroscopic data (NMR, MS, IR) is compared with that of the isolated impurity. A perfect match confirms the identity of the this compound. axios-research.com
Below are interactive data tables summarizing the key information regarding the this compound.
Table 1: Chemical Identification of this compound
| Property | Value |
|---|---|
| Chemical Name | 2-(1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine nih.gov |
| IUPAC Name | 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine nih.gov |
| Molecular Formula | C₃₀H₄₁N₅O₂S evitachem.comaxios-research.comlgcstandards.com |
| Molecular Weight | 535.75 g/mol evitachem.comaxios-research.com |
| CAS Number | 1330166-13-6 evitachem.comlgcstandards.com |
Table 2: Spectroscopic and Chromatographic Data
| Technique | Purpose | Typical Parameters/Findings |
|---|---|---|
| Preparative HPLC | Isolation and Purification | C18 column, Sodium Phosphate Buffer (pH 7.6):Acetonitrile (80:20), UV at 227 nm researchgate.net |
| Capillary Zone Electrophoresis | Separation | Phosphoric acid buffer (pH 3.0 with TEA) sciex.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides m/z value corresponding to the molecular ion iajps.comevitachem.com |
| ¹H and ¹³C NMR | Structural Elucidation | Provides information on the chemical environment of H and C atoms dphen1.com |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Establishes connectivity between atoms dphen1.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for functional groups iajps.com |
Control Strategies and Mitigation Approaches for Almotriptan Dimer Impurity
Identification of Critical Process Parameters Influencing Dimer Formation During Synthesis
The formation of Almotriptan (B1666892) Dimer Impurity is intrinsically linked to the synthesis process of the active pharmaceutical ingredient, Almotriptan. The most common synthetic route, the Fischer indole (B1671886) synthesis, while effective, is susceptible to the generation of dimeric and polymeric impurities. arkat-usa.org Several critical process parameters have been identified that significantly influence the rate and extent of this impurity's formation.
Key among these is the reaction temperature. Studies have shown that elevated temperatures, particularly those exceeding 65°C, can exacerbate the dimerization process during the cyclization step of the synthesis. The reaction is also highly sensitive to pH, with the Fischer indolization typically carried out under acidic conditions (around pH 2), which can catalyze the formation of the dimer. arkat-usa.orggoogle.com The duration of the reaction and the concentration of reactants are also crucial factors; prolonged reaction times can lead to an increase in unwanted by-products, including the dimer. google.comevitachem.com
Furthermore, the nature of the reactants and the presence of certain agents can promote dimerization. The use of specific coupling agents or the existence of oxidative conditions can facilitate the cross-linking of Almotriptan molecules to form the dimeric structure. evitachem.com Incomplete cyclization or side reactions such as over-alkylation during the synthesis are also potential pathways for the formation of this and other impurities.
Table 1: Critical Process Parameters and Their Influence on Dimer Formation
| Parameter | Influence on Dimer Formation | Reference |
|---|---|---|
| Temperature | Elevated temperatures (>65°C) during the Fischer indole cyclization step significantly increase the formation of dimeric impurities. | |
| pH | The acidic conditions required for the Fischer indole synthesis can act as a catalyst for the dimerization side reaction. | arkat-usa.orggoogle.com |
| Reaction Time | Prolonged reaction times can lead to a higher accumulation of the dimer impurity. | google.comgoogle.com |
| Reaction Conditions | The presence of specific coupling agents or oxidative conditions can actively promote the formation of the dimer. | evitachem.com |
| Reactant Purity/Side Reactions | Incomplete cyclization or over-alkylation can lead to the generation of various by-products, including the dimer. |
Development of Strategies for Minimizing Dimer Impurity Levels During Manufacturing
To control the formation of the Almotriptan Dimer Impurity, manufacturers have developed several strategic approaches focused on process optimization. These strategies are designed to manipulate the critical process parameters identified in the synthesis stage.
A primary strategy is the strict control of reaction temperature, maintaining it within a validated range to disfavor the dimerization reaction pathway. google.com Similarly, precise control over the pH of the reaction mixture throughout the synthesis is essential. google.com The development of "one-pot" synthesis processes, where sequential reactions are carried out in a single reactor, helps to minimize the degradation of intermediates and reduce the formation of impurities by limiting handling and exposure to varied conditions. googleapis.com
Monitoring the reaction progress using Process Analytical Technology (PAT), such as High-Performance Liquid Chromatography (HPLC), allows for the reaction to be stopped at the optimal point, preventing excessive formation of the dimer that can occur with unnecessarily long reaction times. google.comgoogle.com The mode and rate of reactant addition have also been identified as important factors, with controlled addition helping to maintain optimal concentration gradients and minimize side reactions. google.com By implementing these control strategies, manufacturers can significantly enhance the purity of the crude Almotriptan, thereby improving production efficiency and final product quality. vulcanchem.com
Table 2: Strategies to Minimize Dimer Impurity During Manufacturing
| Strategy | Description | Reference |
|---|---|---|
| Strict Temperature Control | Maintaining the reaction temperature in a lower, optimized range (e.g., 15-30°C for similar processes) to minimize the rate of dimer formation. | google.com |
| Precise pH Management | Careful adjustment and maintenance of the reaction pH to ensure it stays within the optimal range for the main reaction while minimizing catalysis of side reactions. | google.com |
| Process Optimization | Employing "one-pot" synthesis procedures to reduce intermediate handling and potential degradation. | googleapis.com |
| In-Process Monitoring | Utilizing analytical techniques like HPLC to monitor the reaction's progress and determine the optimal endpoint, avoiding prolonged reaction times. | google.comgoogle.com |
| Controlled Reactant Addition | Optimizing the rate and method of adding reactants to control reaction kinetics and reduce the formation of unwanted by-products. | google.com |
Optimization of Purification and Removal Techniques for this compound
Even with optimized synthesis, residual levels of the this compound may be present in the crude product, necessitating robust purification techniques. A multi-step purification strategy is often employed to effectively remove this and other process-related impurities.
A common, albeit laborious, technique involves acid-base purification. google.com This process leverages the basic nature of Almotriptan; the crude product is dissolved and converted into an acid addition salt, which can help separate it from less basic or neutral impurities. The purified salt is then converted back to the free base. google.com This is often combined with extractions using organic solvents at various pH levels to remove specific impurities. google.com
For more challenging separations, preparative chromatography is a highly effective tool. The use of adsorbents like silica (B1680970) gel or alumina (B75360) in column chromatography can separate the dimer from the main compound based on differences in polarity. google.comgoogleapis.com Finally, the purification process culminates in the crystallization of a pharmaceutically acceptable salt, such as Almotriptan Malate (B86768). This step is critical for achieving the high purity (often >99.5%) required for pharmaceutical use, as the crystallization process itself is a powerful purification technique that selectively incorporates the desired compound into the crystal lattice, leaving impurities behind in the mother liquor. google.com
Table 3: Purification and Removal Techniques for this compound
| Technique | Principle/Description | Reference |
|---|---|---|
| Acid-Base Purification | Involves converting the crude Almotriptan base into an acid addition salt to facilitate the removal of non-basic impurities, followed by conversion back to the base. | google.com |
| Solvent Extraction | Utilizing organic solvents at different pH values to selectively extract and remove polar and non-polar impurities. | google.com |
| Adsorbent Chromatography | Employing column chromatography with adsorbents like silica gel to separate the dimer impurity from Almotriptan based on differential adsorption and polarity. | google.comgoogleapis.com |
| Crystallization of a Salt Form | Converting the purified base into a stable, crystalline, pharmaceutically acceptable salt (e.g., malate salt). This final step significantly enhances purity. | google.com |
Establishment of Scientifically Justified Acceptable Limits for this compound in Pharmaceutical Products
The establishment of acceptable limits for any impurity, including the Almotriptan Dimer, is a critical regulatory requirement based on rigorous scientific justification and international guidelines. The primary framework for this is provided by the International Council for Harmonisation (ICH), particularly the Q3A and Q3B guidelines, which set thresholds for reporting, identification, and qualification of impurities.
For the this compound, the process is also informed by its classification as a potential genotoxic impurity (PGI), which suggests a potential to interact with DNA. evitachem.com Impurities in this class are subject to much stricter control limits than typical process impurities, often governed by the Threshold of Toxicological Concern (TTC) concept, which allows for the establishment of a safe limit even with limited toxicological data.
Regulatory bodies and pharmacopoeias, such as the United States Pharmacopeia (USP), codify these limits. The USP provides a specific monograph for Almotriptan Malate that includes tests and acceptance criteria for related compounds, including the N-dimer. uspnf.com The establishment of these limits relies on the availability of highly sensitive and validated analytical methods, such as Capillary Zone Electrophoresis (CZE) and HPLC, which can accurately detect and quantify the impurity at very low levels. vulcanchem.comsciex.com The development of these analytical methods often follows the principles of Analytical Quality by Design (AQbD) to ensure they are robust and reliable for their intended purpose of quality control. researchgate.net
Table 4: Factors in Establishing Acceptable Limits for this compound
| Factor/Guideline | Relevance to this compound | Reference |
|---|---|---|
| ICH Q3A/Q3B Guidelines | Provides the fundamental framework for identifying and qualifying impurities and setting acceptable limits in new drug substances and products. | researchgate.net |
| Potential Genotoxicity | The classification as a potential genotoxic impurity (PGI) necessitates much stricter control limits, often based on the Threshold of Toxicological Concern (TTC). | evitachem.com |
| Pharmacopoeial Monographs (USP) | The United States Pharmacopeia (USP) provides official test methods and sets specific acceptance criteria for the Almotriptan N-dimer in Almotriptan Malate. | uspnf.comsciex.com |
| Validated Analytical Methods | The ability to enforce limits depends on robust, validated methods (e.g., CZE, HPLC) capable of accurately quantifying the impurity at the required low levels. | vulcanchem.comsciex.comresearchgate.net |
Regulatory Compliance and Quality Assurance Aspects of Almotriptan Dimer Impurity Management
Adherence to ICH Guidelines for Impurity Control (Q3A, Q3B, Q1A, Q1B)
The International Council for Harmonisation (ICH) provides a framework of guidelines that are globally recognized and implemented to ensure the quality of pharmaceutical products. ich.org The management of the Almotriptan (B1666892) Dimer Impurity is governed by several key ICH guidelines.
ICH Q3A(R2): Impurities in New Drug Substances
This guideline focuses on the impurities in new drug substances, which are active pharmaceutical ingredients (APIs). europa.eugmp-compliance.org It establishes the thresholds for reporting, identifying, and qualifying impurities. jpionline.orgpremier-research.com For the Almotriptan API, any impurity, including the dimer, must be assessed according to these thresholds. jpionline.org The guideline mandates that impurities present at levels of 0.1% or higher should be identified and described. jpionline.org The impurity profile, which includes the identity and observed range of each impurity, is a critical component of the regulatory submission. lachmanconsultants.com
ICH Q3B(R2): Impurities in New Drug Products
Complementary to ICH Q3A, this guideline addresses impurities in new drug products. ich.orgeuropa.eu It specifically covers degradation products that arise during the manufacturing process or on storage, which can include the Almotriptan Dimer Impurity. ich.orgikev.org The guideline outlines the requirements for reporting, identifying, and qualifying these degradation products. fda.gov It emphasizes that impurities present in the drug substance need to be monitored in the final product if they are also degradation products. ich.orgfda.gov
ICH Q1A(R2): Stability Testing of New Drug Substances and Products
Stability testing is crucial for understanding how the quality of a drug substance and drug product varies over time under the influence of environmental factors such as temperature and humidity. amsbiopharma.comeuropa.eu ICH Q1A(R2) provides the protocol for these studies, including long-term and accelerated testing conditions. ich.orgamsbiopharma.com These studies are essential for identifying degradation products like the this compound and establishing a shelf life for the product. europa.eugeethanjaliinstitutions.com
ICH Q1B: Photostability Testing of New Drug Substances and Products
This guideline is an addendum to Q1A and details the requirements for assessing the light sensitivity of new drugs. amsbiopharma.comgeethanjaliinstitutions.com Photostability studies are integral to stress testing and help in identifying potential degradation pathways, which could lead to the formation of the dimer impurity upon exposure to light. europa.eu
Qualification and Reporting Thresholds for Dimer Impurities in Drug Substances and Products
The ICH guidelines define specific thresholds for reporting, identifying, and qualifying impurities, which are based on the maximum daily dose (MDD) of the drug. premier-research.comkobia.krjuniperpublishers.com These thresholds ensure that impurities are controlled to levels that are safe for patient consumption. americanpharmaceuticalreview.com
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. uspnf.com For a drug with an MDD of up to 2g/day, the reporting threshold for an impurity is typically 0.05%. europa.eu
Identification Threshold: Above this level, the structure of the impurity must be determined. uspnf.com For a drug with an MDD between 10 mg and 2 g, the identification threshold is 0.10% or 1.0 mg per day total daily intake, whichever is lower. europa.eu
Qualification Threshold: If an impurity exceeds this level, its biological safety must be established through appropriate studies. uspnf.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr For a drug with an MDD between 10 mg and 100 mg, the qualification threshold is 0.5% or 200 µg TDI, whichever is lower. scribd.com
The following table summarizes the ICH Q3A/Q3B thresholds:
Strategies for Analytical Method Validation and System Suitability for Regulatory Submissions
Robust analytical methods are essential for the accurate detection and quantification of the this compound. These methods must be validated to ensure they are fit for their intended purpose.
Analytical Method Validation:
As per ICH Q2(R1), analytical method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. canada.ca Key validation characteristics include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Capillary electrophoresis and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of Almotriptan and its impurities. sciex.comresearchgate.net
System Suitability:
System suitability testing is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. sciex.com System suitability tests are performed before the analysis of any samples to ensure that the analytical system is performing correctly. Typical system suitability parameters include resolution, tailing factor, and repeatability of injections. shimadzu.com For instance, the United States Pharmacopeia (USP) specifies resolution requirements between Almotriptan and its related compounds. sciex.com
Documentation Requirements for Impurity Profiles in New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA)
Comprehensive documentation of the impurity profile is a critical component of both NDAs and ANDAs.
New Drug Applications (NDA):
For an NDA, the applicant must provide a full description of the drug substance and drug product, including the impurity profile. scribd.com This includes:
A summary of the actual and potential impurities. fda.gov
A rationale for the proposed impurity limits. fda.gov
A description of the analytical procedures used to detect and quantify impurities. ikev.org
Data from stability studies showing the formation of degradation products over time. fda.gov
A discussion of the impurity profiles of batches used in clinical and safety studies. ich.orgikev.org
Abbreviated New Drug Applications (ANDA):
For an ANDA, the focus is on demonstrating that the generic drug is equivalent to the reference listed drug (RLD). This includes having a comparable impurity profile. fda.gov The applicant must:
Provide a comparative analytical profile of the generic drug substance and the RLD. fda.gov
Justify any new impurities or higher levels of existing impurities compared to the RLD. scirp.org
Provide a rationale for the inclusion or exclusion of impurities in the drug substance and drug product specifications. fda.govfda.gov
Demonstrate that the impurity levels are within the qualified limits. fda.gov
The impurity profile data is typically presented in a tabular format within the Common Technical Document (CTD). scirp.org
Research into Potential Genotoxic Aspects of Dimer Impurities within Regulatory Frameworks
Genotoxic impurities are of particular concern as they have the potential to damage DNA and cause mutations, which can lead to cancer. premier-research.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. premier-research.com
The assessment of the genotoxic potential of the this compound would typically involve:
In Silico Assessment: Using computational toxicology tools (Quantitative Structure-Activity Relationship - QSAR) to predict the mutagenic potential based on the chemical structure of the dimer. nih.govtandfonline.com
In Vitro Testing: If the in silico assessment indicates a potential for genotoxicity, in vitro tests such as the Ames test (bacterial reverse mutation assay) are conducted to evaluate the mutagenic potential. tandfonline.comresearchgate.net
If an impurity is confirmed to be genotoxic, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is generally applied for lifetime exposure. ijpras.com This necessitates highly sensitive analytical methods to control the impurity at very low levels. nih.gov Research into the genotoxic potential of dimer impurities of other drugs has been conducted, often showing them to be non-mutagenic. tandfonline.comresearchgate.net While specific research on the genotoxicity of the this compound is not widely published, any new impurity would be subject to this rigorous assessment as part of the drug development and approval process. synzeal.com
Compound Names Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
